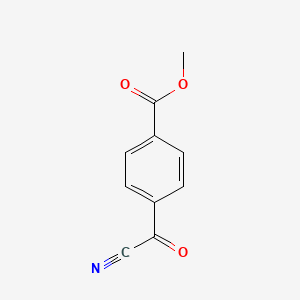
Methyl 4-(cyanocarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyanocarbonyl)benzoate is an organic compound with the molecular formula C10H7NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyano group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(cyanocarbonyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyanobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the cyanoacetylation of methyl benzoate. This process includes the reaction of methyl benzoate with cyanoacetic acid in the presence of a base, such as sodium ethoxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Ester Hydrolysis: Acidic conditions typically involve hydrochloric acid, while basic conditions use sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Ester Hydrolysis: 4-Cyanobenzoic acid.
Reduction: 4-(Aminocarbonyl)benzoate.
Scientific Research Applications
Methyl 4-(cyanocarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-(cyanocarbonyl)benzoate involves its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The cyano group can be reduced to an amine, which may participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the carbonyl group attached to the cyano group.
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an amine group instead of a cyano group.
Uniqueness
Methyl 4-(cyanocarbonyl)benzoate is unique due to the presence of both ester and cyano groups, which provide versatile reactivity and potential for various applications in organic synthesis and materials science .
Properties
CAS No. |
198978-34-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 4-carbonocyanidoylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,1H3 |
InChI Key |
RKZCJRWGUHZRTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















